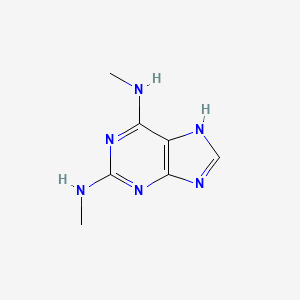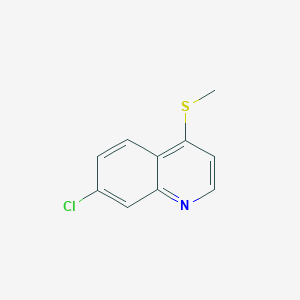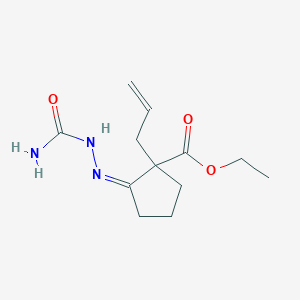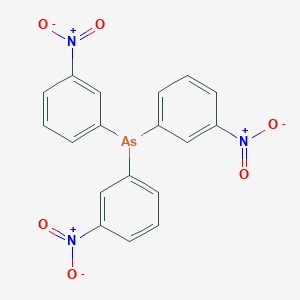![molecular formula C13H10N2 B14722090 3-Methylbenzo[f][1,7]naphthyridine CAS No. 13084-81-6](/img/structure/B14722090.png)
3-Methylbenzo[f][1,7]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbenzo[f][1,7]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by their fused pyridine rings, which contribute to their unique chemical properties and biological activities. The structure of this compound consists of a benzene ring fused to a naphthyridine core, with a methyl group attached to the third position of the naphthyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[f][1,7]naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine with phosphorus oxychloride (POCl3) yields 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine, which can then undergo further reactions to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions and multicomponent reactions are common in industrial settings to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbenzo[f][1,7]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthyridines .
Aplicaciones Científicas De Investigación
3-Methylbenzo[f][1,7]naphthyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methylbenzo[f][1,7]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities and applications in medicinal chemistry.
1,8-Naphthyridine: Similar to 1,5-naphthyridine, it has diverse applications in chemistry and biology.
Uniqueness
3-Methylbenzo[f][1,7]naphthyridine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl group at the third position and the fused benzene ring differentiate it from other naphthyridines, leading to unique reactivity and applications .
Propiedades
Número CAS |
13084-81-6 |
|---|---|
Fórmula molecular |
C13H10N2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-methylbenzo[f][1,7]naphthyridine |
InChI |
InChI=1S/C13H10N2/c1-9-6-7-11-10-4-2-3-5-12(10)14-8-13(11)15-9/h2-8H,1H3 |
Clave InChI |
UQBFMEZGPOKSSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



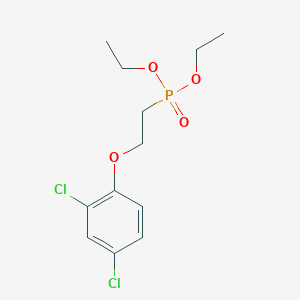
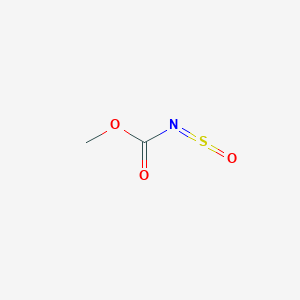
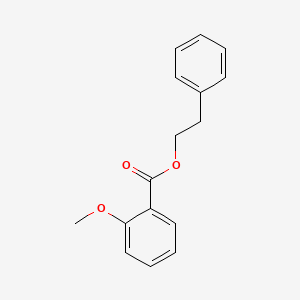
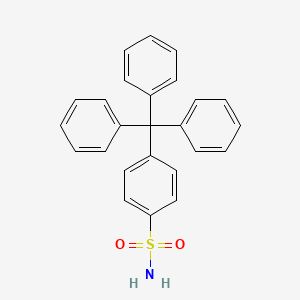
![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
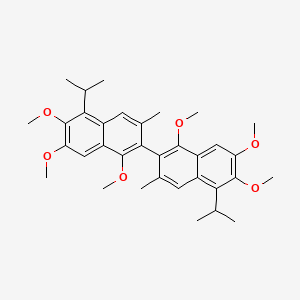
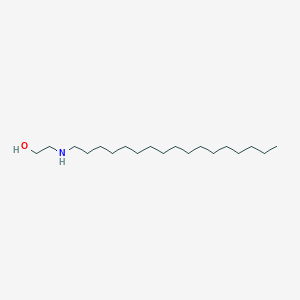
![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)
